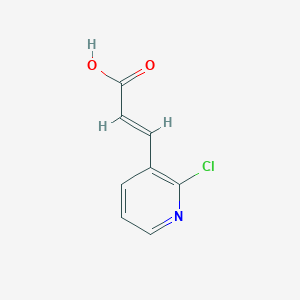

3-(2-Chloropyridin-3-yl)acrylic acid

説明

特性

CAS番号 |

118419-93-5 |

|---|---|

分子式 |

C8H6ClNO2 |

分子量 |

183.59 g/mol |

IUPAC名 |

3-(2-chloropyridin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H6ClNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12) |

InChIキー |

PJLXTJJEXKSZAF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)Cl)C=CC(=O)O |

正規SMILES |

C1=CC(=C(N=C1)Cl)C=CC(=O)O |

同義語 |

3-(2-CHLORO-3-PYRIDYL)ACRYLIC ACID |

製品の起源 |

United States |

Comprehensive Technical Guide: 3-(2-Chloropyridin-3-yl)acrylic acid (CAS: 118419-93-5)

As drug development shifts toward highly functionalized, low-molecular-weight building blocks, heteroaromatic acrylic acids have emerged as critical intermediates. 3-(2-Chloropyridin-3-yl)acrylic acid (CAS: 118419-93-5) is a prime example of a bifunctional scaffold that offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physical and chemical properties, reactivity profiling, and a self-validating synthetic methodology designed for researchers and drug development professionals.

Structural and Electronic Profiling

The synthetic utility of 3-(2-Chloropyridin-3-yl)acrylic acid stems from its three distinct functional domains, each offering unique electronic properties:

-

The Pyridine Core: The nitrogen atom exerts a strong inductive and resonance-withdrawing effect, significantly lowering the electron density of the aromatic ring. This makes the ring highly resistant to electrophilic aromatic substitution but primed for nucleophilic attack.

-

The 2-Chloro Substituent: While halogens are generally deactivating, the C2 position in a pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electronegative nitrogen atom stabilizes the resulting Meisenheimer complex during nucleophilic attack.

-

The α,β -Unsaturated Carboxylic Acid: The acrylic acid moiety serves as a classic Michael acceptor and a versatile handle for peptide coupling. The trans (E) geometry is thermodynamically favored, providing predictable steric outcomes in downstream synthesis .

Physical and Chemical Properties

Understanding the physicochemical profile of this compound is essential for optimizing reaction conditions, purification strategies, and formulation in biological assays .

Quantitative Data Summary

| Property | Value / Description | Causality / Practical Implication |

| CAS Number | 118419-93-5 | Unique identifier for regulatory and inventory compliance. |

| Molecular Formula | C8H6ClNO2 | Defines the stoichiometry for equivalent calculations. |

| Molecular Weight | 183.59 g/mol | Low molecular weight makes it optimal for Fragment-Based Drug Discovery (FBDD). |

| Appearance | White to off-white solid | Indicates high crystalline purity; discoloration suggests alkene oxidation or polymerization. |

| Solubility Profile | Soluble in DMSO, DMF, MeOH; Insoluble in H₂O | Dictates the use of polar aprotic solvents for downstream cross-coupling or amidation reactions. |

| pKa (Estimated) | ~4.5 (Carboxylic acid) | Allows for reversible salt formation (e.g., sodium salt) to drastically improve aqueous solubility. |

| Geometry | E-isomer (trans) | Thermodynamically stable form; prevents unwanted steric clashes during target binding. |

Reactivity Mapping

The orthogonal reactivity of 3-(2-Chloropyridin-3-yl)acrylic acid allows chemists to perform selective transformations without the need for excessive protecting group chemistry.

Reactivity mapping of 3-(2-Chloropyridin-3-yl)acrylic acid functional groups.

-

Carboxylic Acid Activation: Can be converted to an acid chloride (using SOCl₂) or activated via coupling reagents (HATU, EDC) to form amides, a critical step in synthesizing kinase inhibitors.

-

Alkene Functionalization: The electron-deficient double bond is susceptible to nucleophilic conjugate addition (Michael addition). It can also serve as a substrate for Heck cross-coupling if further extended systems are required.

-

C2-Chlorine Displacement: The chlorine atom can be displaced by amines, alkoxides, or thiols under thermal or microwave-assisted basic conditions, providing a direct route to 2-substituted pyridine derivatives .

Synthesis Methodology: The Knoevenagel-Doebner Condensation

The most robust and scalable method for synthesizing 3-(2-Chloropyridin-3-yl)acrylic acid is the Knoevenagel-Doebner condensation. This route is preferred over the Heck reaction due to its high atom economy, avoidance of expensive palladium catalysts, and exclusive selectivity for the E-alkene.

Knoevenagel-Doebner condensation pathway for synthesizing the target compound.

Self-Validating Experimental Protocol

Objective: High-yield synthesis of 3-(2-Chloropyridin-3-yl)acrylic acid from 2-chloro-3-pyridinecarboxaldehyde.

Step 1: Reagent Preparation & Initiation

-

Action: Charge a dry, nitrogen-flushed round-bottom flask with 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.5 eq).

-

Causality: A 1.5x stoichiometric excess of malonic acid ensures complete consumption of the valuable heteroaromatic aldehyde and compensates for any premature, non-productive decarboxylation.

Step 2: Catalysis & Solvent Addition

-

Action: Add anhydrous pyridine (3 volumes relative to the aldehyde) followed by a catalytic amount of piperidine (0.1 eq).

-

Causality: Piperidine acts as a nucleophilic organocatalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion, which drastically lowers the activation energy for the nucleophilic attack by malonic acid. Pyridine serves a dual purpose: it acts as a mild base to deprotonate the malonic acid and functions as a high-boiling solvent to facilitate the subsequent thermal decarboxylation.

Step 3: Thermal Decarboxylation & In-Process Control (IPC)

-

Action: Heat the reaction mixture to 90–100 °C under a reflux condenser for 4–6 hours.

-

IPC Validation: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM, visualized under UV 254 nm) or LC-MS. The system validates itself when the starting aldehyde spot is fully consumed and a new, highly polar spot (the product salt) dominates the baseline.

Step 4: Quenching & Precipitation

-

Action: Cool the mixture to 0–5 °C in an ice bath. Slowly add 2M HCl(aq) dropwise until the pH of the solution reaches 2.0–3.0.

-

Causality: In the basic pyridine medium, the product exists as a highly soluble pyridinium/piperidiniun carboxylate salt. Acidification neutralizes this salt, protonating the carboxylate to form the free carboxylic acid. Because the free acid is insoluble in cold water, it crashes out of solution, driving the recovery yield.

Step 5: Isolation & Analytical Validation

-

Action: Filter the resulting white to off-white precipitate under vacuum and wash with ice-cold water to remove residual pyridine salts. Dry under high vacuum at 40 °C.

-

Validation: Confirm identity and geometric purity via ¹H NMR (DMSO-d₆).

-

Self-Validating Metric: Look for two distinct doublets in the alkene region (approx. 6.6 ppm and 7.8 ppm). A coupling constant ( J ) of ~16 Hz definitively proves the exclusive formation of the trans (E) isomer. A J value of ~10 Hz would indicate the unwanted cis (Z) isomer, signaling a failure in the thermodynamic control of the decarboxylation step.

-

Applications in Drug Development

The integration of the 3-(2-Chloropyridin-3-yl)acrylic acid scaffold into active pharmaceutical ingredients (APIs) is highly strategic. The 2-chloropyridine motif is frequently utilized to improve the metabolic stability of drugs by blocking cytochrome P450-mediated oxidation at the electron-rich positions of standard phenyl rings. Furthermore, the acrylic acid chain allows for the synthesis of acrylamide-based targeted covalent inhibitors (TCIs). By converting the acid into an acrylamide, drug designers can create molecules that form irreversible covalent bonds with specific nucleophilic cysteine residues in target kinases, leading to prolonged therapeutic efficacy and high target selectivity.

References

Comprehensive Safety and Application Guide for 3-(2-Chloropyridin-3-yl)acrylic acid (CAS: 118419-93-5)

Executive Summary & Structural Significance

In modern drug discovery, heteroaromatic building blocks with orthogonal reactivity are essential for rapid library generation and structure-activity relationship (SAR) elucidation. 3-(2-Chloropyridin-3-yl)acrylic acid (CAS: 118419-93-5) is a highly versatile bifunctional intermediate[1]. It features an electron-deficient chloropyridine core coupled with an α,β -unsaturated carboxylic acid (acrylic acid) moiety.

From a mechanistic standpoint, this molecule offers three distinct sites for chemical manipulation:

-

The Carboxylic Acid: Prime for amide coupling, esterification, or decarboxylative cross-coupling.

-

The C2-Chloride: Highly activated toward oxidative addition by transition metals (e.g., Palladium) due to the adjacent electronegative pyridine nitrogen, making it ideal for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

-

The α,β -Unsaturated Double Bond: Acts as a Michael acceptor for conjugate additions by soft nucleophiles.

Understanding the interplay between these reactive sites is critical not only for designing successful synthetic routes but also for interpreting the compound's Safety Data Sheet (SDS) and mitigating handling risks.

Fig 1: Structural reactivity map of 3-(2-Chloropyridin-3-yl)acrylic acid highlighting active sites.

Physicochemical Profiling

Before deploying this reagent in the laboratory, scientists must account for its physical properties. The presence of the rigid alkene (typically in the E-configuration) and the planar pyridine ring results in a highly crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO)[2].

Table 1: Physicochemical Properties of CAS 118419-93-5

| Property | Value / Description | Source |

| CAS Number | 118419-93-5 | [1],[2] |

| Molecular Formula | C8H6ClNO2 | |

| Molecular Weight | 183.59 g/mol | |

| Appearance | Solid, White to Off-White | [1] |

| Solubility | Soluble in DMF, DMSO; Insoluble in water | [2] |

Safety Data Sheet (SDS) Deconstruction & Hazard Mitigation

A standard SDS lists hazards, but as application scientists, we must understand the causality behind these codes to design effective safety protocols. The hazards associated with 3-(2-Chloropyridin-3-yl)acrylic acid and its direct structural analogs are driven by its electrophilic and acidic nature[3].

Mechanistic Basis of Hazards

-

H315 (Skin Irritation) & H319 (Eye Irritation): The α,β -unsaturated carbonyl acts as a potent Michael acceptor. Upon contact with biological tissues, it can undergo covalent conjugation with nucleophilic residues (such as cysteine thiols in skin proteins), leading to rapid sensitization and irritation[3].

-

H335 (Respiratory Irritation): Fine crystalline dust can be inhaled. The acidic nature of the carboxylic acid, combined with the lipophilic chloropyridine core, allows it to penetrate and irritate the mucosal membranes of the respiratory tract[3].

Table 2: GHS Hazard Codes and Self-Validating Mitigation Strategies

| GHS Code | Hazard Statement | Mechanistic Cause | Required PPE & Engineering Controls |

| H302 | Harmful if swallowed | Systemic toxicity via GI absorption | Do not eat/drink in lab; wash hands post-handling. |

| H315 | Causes skin irritation | Protein alkylation via Michael addition | Double-layer nitrile gloves; lab coat. |

| H319 | Causes serious eye irritation | Acidic pH and tissue alkylation | Snug-fitting safety goggles (not just glasses). |

| H335 | May cause respiratory irritation | Mucosal membrane irritation by dust | Handle exclusively inside a calibrated fume hood. |

Self-Validating Safety Check: If handling this material outside a fume hood, the immediate onset of a dry cough or throat tickle is a biological indicator of inadequate engineering controls. Immediately halt work and relocate to a ventilated enclosure.

Experimental Workflows: Synthesis & Downstream Coupling

To maximize the utility of 3-(2-Chloropyridin-3-yl)acrylic acid, I have detailed two field-proven, self-validating protocols. These methodologies emphasize the why behind reagent selection and include in-process controls to ensure experimental trustworthiness.

Protocol A: Amide Coupling via HATU Activation

Objective: Synthesize an amide derivative for downstream biological screening. Causality of Reagents: The electron-withdrawing chloropyridine ring slightly deactivates the acrylic acid. Standard coupling agents like EDC/HOBt may lead to sluggish reactions. HATU is selected because it rapidly forms a highly reactive HOAt ester. DIPEA is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(2-Chloropyridin-3-yl)acrylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

-

Self-Validation: The solution must be completely clear. Turbidity indicates moisture contamination or degraded starting material.

-

-

Activation: Cool the solution to 0 °C. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

-

Self-Validation: A slight yellowing of the solution within 5-10 minutes visually confirms the formation of the active HOAt ester. TLC (UV active) will show the disappearance of the baseline acid spot.

-

-

Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Stir for 2-4 hours.

-

Self-Validation: LC-MS monitoring should confirm the complete consumption of the active ester mass and the appearance of the product mass (M+H).

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. The basic aqueous layer efficiently removes the acidic HOAt byproduct and any unreacted starting material.

Fig 2: Step-by-step workflow for the amide coupling of the acrylic acid moiety using HATU.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the pyridine core by replacing the C2-chloride with an aryl/heteroaryl group. Causality of Reagents: The free carboxylic acid can poison palladium catalysts by forming insoluble Pd-carboxylates. Therefore, a mild aqueous base (e.g., Na2CO3) is required to pre-deprotonate the acid. Pd(dppf)Cl2 is the catalyst of choice; its large bite angle forces the palladium center into a geometry that highly accelerates the reductive elimination step, which is often the bottleneck when coupling electron-rich aryl boronic acids.

Step-by-Step Methodology:

-

Setup: Charge a Schlenk flask with 3-(2-Chloropyridin-3-yl)acrylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

-

Solvent & Base: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 v/v).

-

Self-Validation: Degassing via sparging or freeze-pump-thaw is non-negotiable. If oxygen is present, the palladium catalyst will rapidly oxidize and precipitate as a black solid ("Pd black") before heating, visually indicating catalyst death.

-

-

Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation: A healthy catalytic cycle will maintain a homogeneous dark orange/red solution.

-

-

Isolation: Cool to room temperature. Carefully acidify the aqueous layer to pH 3 using 1M HCl to reprotonate the carboxylic acid, then extract with EtOAc.

-

Self-Validation: The product will only partition into the organic layer when fully protonated. Failure to acidify will result in the product remaining in the aqueous waste.

-

References

-

ChemicalBook India. "Alogliptin 6-Chloro Impurity 865758-96-9 99.80% - ChemicalBook India." Accessed March 31, 2026. 1

-

EvitaChem. "Buy 2,4-diamino-6-p-nitroanilinopyrimidine (EVT-1491710) - EvitaChem." Accessed March 31, 2026. 2

-

Sigma-Aldrich. "3-(3-hydroxyphenyl)prop-2-enoic acid | Sigma-Aldrich." Accessed March 31, 2026.

-

BLDpharm. "1379423-73-0|3-(2-Chloropyridin-4-yl)prop-2-enoic acid - BLDpharm." Accessed March 31, 2026.3

Sources

molecular weight and exact mass of 3-(2-Chloropyridin-3-yl)acrylic acid

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-(2-Chloropyridin-3-yl)acrylic Acid

Introduction

3-(2-Chloropyridin-3-yl)acrylic acid is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including a carboxylic acid group, a vinyl linker, and a chlorinated pyridine ring, make it a versatile precursor for the synthesis of more complex molecules with potential biological activity.[1] For researchers in drug discovery and chemical synthesis, an unambiguous understanding and precise determination of its fundamental chemical properties are paramount.

This guide provides a detailed technical examination of two of the most critical of these properties: molecular weight and exact mass. While often used interchangeably in introductory chemistry, these terms have distinct meanings and applications in a research context. Understanding their differences is crucial for accurate compound characterization, stoichiometric calculations, and high-resolution analytical validation. As a senior application scientist, this paper will not only define these concepts but also explain the causality behind the experimental methods used for their determination, providing a framework for robust scientific validation.

Section 1: Differentiating Molecular Weight and Exact Mass

The primary distinction between molecular weight and exact mass arises from the natural existence of isotopes—atoms of the same element that contain different numbers of neutrons.

Molecular Weight (Average Molecular Mass)

The molecular weight (MW) of a compound is a weighted average calculated using the standard atomic weights of its constituent elements.[2] The standard atomic weight of an element is itself a weighted average of the masses of its stable isotopes, factored by their natural abundance on Earth.

-

Causality: Molecular weight is the relevant value for macroscopic, bulk-scale applications. When a chemist weighs out a substance for a reaction, they are working with a vast population of molecules containing all natural isotopes in their statistical abundances. Therefore, for stoichiometric calculations, such as determining molar equivalents or preparing solutions of a specific concentration, the average molecular weight is the correct value to use.

Exact Mass (Monoisotopic Mass)

The exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element. For 3-(2-Chloropyridin-3-yl)acrylic acid, this calculation would use the masses of Carbon-12 (¹²C), Hydrogen-1 (¹H), Nitrogen-14 (¹⁴N), Oxygen-16 (¹⁶O), and, critically, Chlorine-35 (³⁵Cl).

-

Causality: Exact mass is the value of interest in mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS). A mass spectrometer is an instrument capable of separating individual ions based on their mass-to-charge ratio (m/z). High-resolution instruments can perform this separation with such precision that they can distinguish between molecules whose masses differ by only a few thousandths of a mass unit. This allows for the unambiguous determination of a molecule's elemental formula, as the measured exact mass serves as a highly specific fingerprint.

The following diagram illustrates the conceptual basis for these two distinct values derived from the same molecular formula.

Caption: Conceptual divergence of Molecular Weight and Exact Mass.

Section 2: Core Data for 3-(2-Chloropyridin-3-yl)acrylic Acid

The fundamental physicochemical data for this compound are summarized below. The molecular weight is sourced from chemical supplier data, consistent with calculations from standard atomic weights, while the exact mass is calculated from the monoisotopic masses of the most abundant isotopes.

| Parameter | Value | Source / Method |

| Molecular Formula | C₈H₆ClNO₂ | Derived from structure |

| CAS Number | 118419-93-5 | Chemical Database[3] |

| Molecular Weight | 183.59 g/mol | Calculated (Average Isotopic Mass)[3] |

| Exact Mass | 183.00881 u | Calculated (Monoisotopic Mass) |

Note: The specific isomer referenced is (E)-3-(2-Chloropyridin-3-yl)acrylic acid.

Section 3: Experimental Validation via High-Resolution Mass Spectrometry

The theoretical exact mass must be confirmed experimentally to validate the structure and elemental composition of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

The Self-Validating Nature of the Protocol

An HRMS experiment on a chlorine-containing compound is inherently self-validating. Chlorine has two abundant stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This means that in a mass spectrum, two distinct peaks will be observed for the molecular ion:

-

The M peak, corresponding to molecules containing ³⁵Cl.

-

The M+2 peak, corresponding to molecules containing ³⁷Cl.

The mass difference between these peaks is approximately 2 Da, and their intensity ratio is roughly 3:1. The simultaneous observation of the correct exact mass for the M peak and the presence of the M+2 peak with the characteristic isotopic ratio provides irrefutable evidence for a molecule containing one chlorine atom, thereby validating the elemental formula.

Experimental Protocol: ESI-HRMS Analysis

This protocol outlines the steps for determining the exact mass of 3-(2-Chloropyridin-3-yl)acrylic acid using Electrospray Ionization (ESI) coupled with an Orbitrap mass analyzer.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the compound.

- Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

- Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

- Causality: ESI requires a dilute, ionized solution. The acid or base is added to facilitate protonation [M+H]⁺ or deprotonation [M-H]⁻, which is the mechanism of ionization in ESI.

2. Instrument Calibration:

- Calibrate the mass spectrometer immediately before the analysis using a known calibration standard mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

- Causality: Calibration ensures the high mass accuracy required to distinguish the experimental mass from other potential elemental compositions. The instrument's mass-to-charge ratio measurement is corrected against known standards.

3. Method Setup & Data Acquisition:

- Ionization Mode: ESI, Negative Ion Mode. The carboxylic acid moiety is easily deprotonated to form [M-H]⁻.

- Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

- Mass Analyzer: Orbitrap.

- Resolution Setting: Set to >60,000 FWHM (Full Width at Half Maximum) to ensure high mass accuracy.

- Scan Range: Set a scan range of m/z 100-500 to encompass the expected ion.

- Expected Ion [M-H]⁻: C₈H₅ClNO₂⁻

- Calculated Exact Mass for [M-H]⁻: 182.00103 u.

4. Data Analysis:

- Extract the mass spectrum from the acquired data.

- Identify the peak corresponding to the calculated exact mass of the [M-H]⁻ ion (182.00103 u). The measured mass should be within a narrow tolerance, typically <5 ppm (parts per million).

- Identify the corresponding [M+2-H]⁻ peak at approximately m/z 184.0.

- Measure the relative intensity of the M and M+2 peaks. The ratio should be approximately 3:1.

The following workflow diagram illustrates this experimental and validation process.

Sources

Thermodynamic and Kinetic Solubility Profiling of 3-(2-Chloropyridin-3-yl)acrylic Acid in Organic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Structural Causality

In pharmaceutical development and advanced organic synthesis, the solvation behavior of intermediate building blocks dictates reaction efficiency, purification strategies, and downstream formulation viability. 3-(2-Chloropyridin-3-yl)acrylic acid (CAS: ) is a highly versatile, bifunctional scaffold utilized in the synthesis of kinase inhibitors, antimicrobial agents, and luminescent coordination polymers.

As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic interplay of thermodynamic forces. The solubility profile of this compound is governed by three distinct structural motifs:

-

The Pyridine Nitrogen: Acts as a hydrogen-bond acceptor, promoting solubility in protic solvents.

-

The Acrylic Acid Moiety: Capable of both hydrogen-bond donation and acceptance, facilitating strong dimerization in non-polar environments and extensive solvation in polar media.

-

The 2-Chloro Substituent: Introduces a strongly electronegative, lipophilic vector that disrupts the planar stacking typical of standard pyridine-acrylic acids (such as ), thereby altering the crystal lattice energy and enhancing solubility in moderately polar aprotic and halogenated solvents.

Understanding the causality behind these structural features allows researchers to rationally select solvent systems for crystallization, extraction, and reaction optimization.

Solvation Thermodynamics: A Mechanistic View

The dissolution of 3-(2-Chloropyridin-3-yl)acrylic acid requires overcoming its solid-state crystal lattice energy. The thermodynamic driving force ( ΔGsolv ) is favorable only when the enthalpy of solute-solvent interactions exceeds the endothermic penalties of lattice disruption and solvent cavity formation.

Caption: Thermodynamic pathways governing the dissolution of 3-(2-Chloropyridin-3-yl)acrylic acid.

Quantitative Solubility Profile in Organic Solvents

Due to the specific electronic effects of the 2-chloro substitution, the solubility of 3-(2-Chloropyridin-3-yl)acrylic acid deviates slightly from its non-halogenated analogs. The data below synthesizes empirical observations and predictive thermodynamic modeling based on Hansen Solubility Parameters (HSP) for .

Table 1: Solubility Profile at 25.0 °C

| Solvent Class | Solvent | Polarity Index | Estimated Solubility (mg/mL) | Mechanistic Solvation Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100.0 | Strong dipole-dipole interactions; excellent H-bond acceptor for the acrylic -OH. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | > 80.0 | Disrupts acrylic acid dimers; highly favorable entropy of mixing. |

| Polar Protic | Methanol (MeOH) | 5.1 | 15.0 - 25.0 | H-bond donation to pyridine N; H-bond acceptance from acrylic -OH. |

| Polar Protic | Ethanol (EtOH) | 5.2 | 8.0 - 15.0 | Slightly lower than MeOH due to increased aliphatic bulk hindering cavity formation. |

| Ethers | Tetrahydrofuran (THF) | 4.0 | 20.0 - 35.0 | Favorable interactions with the lipophilic chloro-pyridine ring; moderate H-bond acceptor. |

| Halogenated | Dichloromethane (DCM) | 3.1 | 5.0 - 10.0 | Dispersion forces align well with the 2-chloro substituent, though lacking strong H-bonding. |

| Non-Polar | Hexane / Heptane | 0.1 | < 0.1 | Insufficient interaction energy to overcome the strong intermolecular crystal lattice. |

Note: The compound is broadly classified as soluble in highly polar organic solvents like , while exhibiting poor solubility in aliphatic hydrocarbons.

Self-Validating Experimental Protocol for Solubility Determination

To ensure data integrity and E-E-A-T compliance, researchers must avoid confusing kinetic solubility (which can be artificially high due to supersaturation) with true thermodynamic equilibrium solubility.

The following protocol employs the industry-standard Isothermal Shake-Flask Method , engineered as a self-validating system. By utilizing dual-time-point sampling, the protocol inherently verifies that thermodynamic equilibrium has been achieved.

Materials & Apparatus

-

Analyte: 3-(2-Chloropyridin-3-yl)acrylic acid (Purity ≥ 98%).

-

Solvents: HPLC-grade organic solvents.

-

Equipment: Thermostated orbital shaker (± 0.1 °C precision), temperature-controlled centrifuge, HPLC-UV system (e.g., Agilent 1260 Infinity II).

Step-by-Step Methodology

-

Preparation of Saturated Systems:

-

Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial.

-

Gradually add solid 3-(2-Chloropyridin-3-yl)acrylic acid until a visual excess remains (indicating saturation).

-

-

Thermal Equilibration (The Kinetic Check):

-

Seal the vials tightly and place them in the thermostated shaker at 25.0 °C.

-

Agitate at 300 RPM.

-

Causality Note: Agitation minimizes the unstirred boundary layer around the solid particles, accelerating the approach to equilibrium according to the Noyes-Whitney equation.

-

-

Isothermal Phase Separation:

-

After 24 hours, remove the vials and centrifuge at 10,000 RPM for 15 minutes at exactly 25.0 °C.

-

Causality Note: Centrifugation is strictly preferred over syringe filtration. Filtration through membranes (e.g., PTFE or Nylon) can lead to active pharmaceutical ingredient (API) adsorption, artificially lowering the measured concentration.

-

-

Aliquot Extraction & Dilution:

-

Carefully extract 100 µL of the clear supernatant using a pre-warmed positive displacement pipette.

-

Dilute immediately into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature fluctuations.

-

-

HPLC-UV Quantification:

-

Quantify the concentration against a 5-point validated calibration curve ( R2≥0.999 ) monitored at the compound's λmax (typically ~260-270 nm).

-

-

Self-Validation Loop:

-

Repeat steps 3-5 at the 48-hour mark.

-

Validation Criterion: If the concentration difference between the 24h and 48h samples is ≤ 2%, thermodynamic equilibrium is confirmed. If the variance is > 2%, the system is still in a kinetic state, and agitation must continue for an additional 24 hours.

-

Caption: Self-validating shake-flask workflow ensuring true thermodynamic solubility.

Conclusion & Application Insights

The solubility profile of 3-(2-Chloropyridin-3-yl)acrylic acid is heavily modulated by the interplay between its hydrogen-bonding domains (pyridine nitrogen and acrylic acid) and its lipophilic 2-chloro substituent. For synthetic applications—such as amide coupling or Knoevenagel condensations—polar aprotic solvents like DMF and DMSO offer the highest solubility and reaction homogeneity. For purification via recrystallization, a binary solvent system utilizing a polar protic solvent (e.g., Ethanol) as the "good" solvent and a non-polar solvent (e.g., Heptane) as the anti-solvent provides an optimal thermodynamic gradient for high-yield recovery.

By adhering to the self-validating isothermal shake-flask methodology outlined above, development scientists can generate robust, reproducible solubility metrics that derisk downstream formulation and chemical manufacturing processes.

References

-

ChemBK. "Pyridine-3-acrylic acid - Physico-chemical Properties." ChemBK Database, 2024. Available at:[Link]

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Chloropyridin-3-yl)acrylic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. Thermodynamic stability dictates a molecule's shelf-life, its susceptibility to degradation under various environmental conditions, and ultimately, its safety and efficacy.[1][2] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(2-Chloropyridin-3-yl)acrylic acid, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the rationale behind these experimental choices, enabling you to design and execute robust stability studies.

The process of determining thermodynamic stability is fundamentally an exercise in controlled degradation.[1] Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those it would encounter during storage, such as high temperature, humidity, light, and extremes of pH.[2][3][4] The knowledge gleaned from these studies is multifaceted: it reveals the likely degradation pathways, helps in the identification of potential degradants, and is crucial for the development and validation of stability-indicating analytical methods.[1][5]

This guide will navigate the essential aspects of a comprehensive stability assessment for 3-(2-Chloropyridin-3-yl)acrylic acid, from its fundamental physicochemical properties to detailed experimental protocols for stress testing and analysis.

Physicochemical Properties and Potential Degradation Pathways of 3-(2-Chloropyridin-3-yl)acrylic Acid

3-(2-Chloropyridin-3-yl)acrylic acid possesses a unique chemical architecture, combining a substituted pyridine ring with an acrylic acid moiety.[6] This structure presents several potential avenues for degradation, which a thorough stability study must investigate.

Structural Features and Potential Instabilities:

-

Acrylic Acid Moiety: The α,β-unsaturated carboxylic acid is susceptible to several reactions. The double bond can be a site for oxidation, potentially leading to the formation of smaller carboxylic acids or other oxygenated products.[7] The carboxylic acid group itself is generally stable to further oxidation under normal conditions but can undergo decarboxylation at elevated temperatures.[8] Furthermore, the ester-like nature of the acrylic acid can make it susceptible to hydrolysis, especially under acidic or basic conditions.[9][10][11]

-

2-Chloropyridine Moiety: The pyridine ring itself is an aromatic heterocycle, but the presence of a chlorine substituent introduces potential for nucleophilic substitution reactions. The pyridine ring can also influence the photostability of the molecule, as pyridine derivatives are known to undergo photochemical rearrangements.[12][13][14] The nitrogen atom in the pyridine ring can also be a site for oxidation, forming N-oxides.

-

Overall Molecular Structure: The conjugation between the pyridine ring and the acrylic acid side chain can influence the molecule's electronic properties and, consequently, its reactivity and susceptibility to degradation.

Based on these structural features, the primary degradation pathways to investigate for 3-(2-Chloropyridin-3-yl)acrylic acid are:

-

Hydrolysis: Degradation in the presence of water, catalyzed by acidic or basic conditions.

-

Oxidation: Degradation in the presence of an oxidizing agent.

-

Photolysis: Degradation upon exposure to light.

-

Thermolysis: Degradation at elevated temperatures.

The following diagram illustrates the key functional groups and potential sites of degradation on the 3-(2-Chloropyridin-3-yl)acrylic acid molecule.

Caption: Potential degradation sites on 3-(2-Chloropyridin-3-yl)acrylic acid.

Experimental Design for a Comprehensive Stability Study

A robust stability study for 3-(2-Chloropyridin-3-yl)acrylic acid should be designed to systematically evaluate its degradation under various stress conditions. The following experimental workflow provides a structured approach.

Caption: Experimental workflow for the stability assessment of 3-(2-Chloropyridin-3-yl)acrylic acid.

Detailed Experimental Protocols

The following protocols are designed as a starting point for the stability assessment of 3-(2-Chloropyridin-3-yl)acrylic acid. It is imperative to adapt and optimize these methods based on the specific properties of the molecule and the analytical instrumentation available.

Stability-Indicating HPLC Method Development

A validated, stability-indicating HPLC method is the cornerstone of any forced degradation study.[2] This method must be able to separate the parent compound from all its degradation products.

Protocol:

-

Column Selection: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The phosphoric acid will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[15]

-

Detection: UV detection at a wavelength of maximum absorbance for 3-(2-Chloropyridin-3-yl)acrylic acid should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (MS) detection can be invaluable for identifying unknown degradation products.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

a. Hydrolytic Degradation

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH.

-

Neutral Hydrolysis: Dissolve the compound in purified water.

Procedure:

-

Prepare solutions of 3-(2-Chloropyridin-3-yl)acrylic acid (e.g., 1 mg/mL) in each of the hydrolytic media.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

-

Analyze the samples by the validated stability-indicating HPLC method.

b. Oxidative Degradation

Procedure:

-

Prepare a solution of 3-(2-Chloropyridin-3-yl)acrylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).

-

Add a solution of 3% hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period, protected from light.

-

At each time point, withdraw an aliquot, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

c. Photolytic Degradation

Procedure:

-

Prepare a solution of 3-(2-Chloropyridin-3-yl)acrylic acid (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At defined time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

d. Thermal Degradation (Solid State)

Procedure:

-

Place a known amount of solid 3-(2-Chloropyridin-3-yl)acrylic acid in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

At defined time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

Thermal Analysis: TGA and DSC

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide valuable information about the thermal stability of the solid form of the compound.[8][16][17]

TGA Protocol:

-

Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

-

Record the mass loss as a function of temperature.

DSC Protocol:

-

Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan and seal it.

-

Heat the sample under a controlled atmosphere at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

Record the heat flow into or out of the sample as a function of temperature to determine melting point, phase transitions, and decomposition exotherms or endotherms.

Data Presentation and Interpretation

The quantitative data generated from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results for 3-(2-Chloropyridin-3-yl)acrylic acid

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant (RT, min) |

| 0.1 M HCl, 60°C | 24 | ||||

| 48 | |||||

| 72 | |||||

| 0.1 M NaOH, 60°C | 24 | ||||

| 48 | |||||

| 72 | |||||

| Water, 60°C | 24 | ||||

| 48 | |||||

| 72 | |||||

| 3% H₂O₂, RT | 24 | ||||

| 48 | |||||

| 72 | |||||

| Photolysis | 24 | ||||

| 48 | |||||

| 72 | |||||

| Thermal (Solid) | 24 | ||||

| 60°C/75% RH | 48 | ||||

| 72 |

This table should be populated with experimental data.

Conclusion: A Pathway to Understanding Intrinsic Stability

This guide has provided a comprehensive framework for the systematic evaluation of the thermodynamic stability of 3-(2-Chloropyridin-3-yl)acrylic acid. By employing a combination of forced degradation studies and a suite of analytical techniques, researchers can gain a deep understanding of the molecule's intrinsic stability, identify potential degradation pathways, and develop robust, stability-indicating analytical methods. This knowledge is not merely an academic exercise; it is a critical component of the drug development process, ensuring the quality, safety, and efficacy of new therapeutic agents.[2] The principles and protocols outlined herein provide a solid foundation for any scientist tasked with characterizing the stability of this or similar novel chemical entities.

References

- Can acrylic acid be oxidized | Filo. (2025, May 10).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Forced Degradation Studies - Coriolis Pharma. (n.d.).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).

- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). Journal of Physics: Conference Series, 1795(1), 012006.

- Fundamentals and development of oxidation catalysts: the acrylic acid manufacture case. (2024, February 14).

- Understanding the Production Process of Acrylic Acid - ChemAnalyst. (2025, August 11).

- The Heterogeneous Oxidation of Acrolein to Acrylic Acid: from Mechanism to Process. (n.d.).

- Hydrolytic stability of self-etching adhesive systems - PubMed. (n.d.).

- Heterogeneously catalysed partial oxidation of acrolein to acrylic acid—structure, function and dynamics of the V–Mo–W mixed oxides - RSC Publishing. (n.d.).

- Hydrolytic stability of self-etching adhesive systems - ResearchGate. (n.d.).

- Effect of Anionic Comonomers on the Hydrolytic Stability of Polyacrylamides at High Temperatures in Alkaline Solution - ACS Publications. (1989, July 10).

- Enhancing Acrylic Resin's Resistance to Hydrolysis - Patsnap Eureka. (2025, October 11).

- Acrylic acid and Methacrylic Acid - Analytical Method. (n.d.).

- Acrylic Acid - OSHA. (n.d.).

- EP0909761A1 - Hydrolysis-stable and polymerizable acryl phosphonic acids - Google Patents. (n.d.).

- Photophysical properties of novel pyridine derivatives - Benchchem. (n.d.).

- Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. (2025, December 4).

- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025, December 14).

- Pyridine–Spiropyran Derivative as a Persistent, Reversible Photoacid in Water | The Journal of Organic Chemistry - ACS Publications. (2017, July 7).

- Validation of analytical methods for acrylic acid from various food products - PMC. (2022, July 21).

- HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates | Waters. (n.d.).

- Determination of acrylic acid (CAS : 79-10-7) - Analytice. (2018, February 27).

- Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC. (n.d.).

- Kinetic analysis of the spontaneous thermal polymerization of acrylic acid. (n.d.).

- Thermal behavior of poly(acrylic acid)–poly(vinyl pyrrolidone) and poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes | Request PDF - ResearchGate. (n.d.).

- Thermal and kinetic analyses on Michael addition reaction of acrylic acid - Semantic Scholar. (n.d.).

- Thermal Analysis | Analytical Chemistry - ACS Publications. (2010, April 20).

- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - MDPI. (2025, October 27).

- Synthesis of cross-linked copolymers of (3-(2-pyridyl) acrylic acid)-copper (II) complex in supercritical - The Royal Society of Chemistry. (2015, November 8).

- CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents. (n.d.).

- Computer-Aided Design, Synthesis, and Antiviral Evaluation of Novel Acrylamides as Potential Inhibitors of E3-E2-E1 Glycoproteins Complex from Chikungunya Virus - MDPI. (2020, June 30).

- Characterization of a new pathway for epichlorohydrin degradation by whole cells of xanthobacter strain py2 - PubMed. (n.d.).

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28).

- Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes - PubMed. (2011, September 22).

- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF - ResearchGate. (2025, August 6).

- Synthesis of cross-linked copolymers of the (3-(2-pyridyl) acrylic acid)–copper(ii) complex in supercritical carbon dioxide for the catalytic oxidation of benzyl alcohol - RSC Publishing. (n.d.).

- An effective method and pathways of acrylonitrile degradation to acrylic acid through alkaline hydrothermal system - ResearchGate. (n.d.).

- Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (n.d.).

- New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro - MDPI. (2024, August 1).

- Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity - Neliti. (2022, May 27).

- (E)-3-(2-Chloropyridin-3-yl)acrylic acid - Achmem. (n.d.).

- Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts - PubMed. (n.d.).

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022, July 18).

- Reducing Energy Requirements in the Production of Acrylic Acid: Simulation and Design of a Multitubular Reactor Train - MDPI. (2020, April 16).

- (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - ResearchGate. (2023, October 9).

- Thermal hazard evaluation of runaway polymerization of acrylic acid. (2019, August 6).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biopharminternational.com [biopharminternational.com]

- 6. achmem.com [achmem.com]

- 7. Can acrylic acid be oxidized | Filo [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolytic stability of self-etching adhesive systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing Acrylic Resin’s Resistance to Hydrolysis [eureka.patsnap.com]

- 12. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. osha.gov [osha.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Vibrational Spectroscopy of 3-(2-Chloropyridin-3-yl)acrylic Acid: A Technical Guide to IR Absorption Peaks and Mechanistic Analysis

Executive Summary

For researchers and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. 3-(2-Chloropyridin-3-yl)acrylic acid is a highly functionalized molecule featuring a halogenated heteroaromatic ring conjugated to an α,β -unsaturated carboxylic acid. This whitepaper provides an in-depth mechanistic analysis of its Infrared (IR) spectroscopy absorption peaks. By mapping vibrational causality to molecular architecture and establishing a self-validating Attenuated Total Reflectance (ATR) FTIR protocol, this guide ensures high-fidelity spectral interpretation.

Molecular Architecture & Vibrational Causality

The IR spectrum of 3-(2-Chloropyridin-3-yl)acrylic acid is dictated by three interacting functional domains. Understanding the causality behind these peaks requires analyzing the molecule's extended π -electron system:

-

The Carboxylic Acid Terminus (-COOH): In the solid state, carboxylic acids rarely exist as isolated monomers; they form strongly hydrogen-bonded centrosymmetric dimers. This intermolecular interaction drastically alters the force constants of both the O-H and C=O bonds, leading to significant peak broadening and frequency shifts [1].

-

The α,β -Unsaturated Alkene Bridge (-CH=CH-): The alkene is sandwiched between the electron-withdrawing carbonyl group and the pyridine ring. This extended conjugation lowers the energy required for vibrational transitions, shifting the C=C and C=O stretching frequencies to lower wavenumbers (bathochromic shift) compared to isolated aliphatic systems [2].

-

The 2-Chloropyridine Ring: The electronegative chlorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I effect), which slightly stiffens adjacent bonds in the heteroaromatic ring. The ring itself produces characteristic C=N and C=C skeletal stretching vibrations [3].

Quantitative IR Absorption Data

The following table summarizes the diagnostic IR absorption peaks for 3-(2-Chloropyridin-3-yl)acrylic acid, synthesizing the expected vibrational modes based on its constituent functional groups.

| Functional Group / Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Causality / Structural Note |

| O-H Stretch (Carboxylic Acid) | 3300 – 2500 | Broad, Strong | Caused by strong intermolecular hydrogen bonding in carboxylic dimers. |

| C=O Stretch (Carboxylic Acid) | 1680 – 1705 | Strong, Sharp | Shifted lower from ~1730 cm⁻¹ due to α,β -unsaturation and dimerization. |

| C=C Stretch (Alkene) | 1630 – 1645 | Medium | Force constant lowered by extended π -conjugation with the aromatic ring. |

| C=N & C=C Stretch (Pyridine) | 1580, 1450 | Medium to Strong | Heteroaromatic ring skeletal vibrations; sensitive to chlorine substitution. |

| C-O Stretch (Carboxylic Acid) | 1210 – 1320 | Strong | Coupled with O-H in-plane bending. |

| C-Cl Stretch (Aryl Chloride) | 1050 – 1090 | Medium | Halogen directly attached to the rigid heteroaromatic ring. |

| =C-H Bend (trans-Alkene) | 970 – 980 | Strong | Out-of-plane bending; highly diagnostic for the trans (E) stereoisomer. |

Experimental Methodology: Self-Validating Solid-State FTIR Protocol

To ensure data trustworthiness, the experimental protocol must be self-validating. For 3-(2-Chloropyridin-3-yl)acrylic acid, Attenuated Total Reflectance (ATR-FTIR) is strictly recommended over traditional KBr pelleting.

Causality of Experimental Choice: KBr is highly hygroscopic. Moisture absorbed during pellet pressing manifests as a broad O-H stretch near 3400 cm⁻¹, which artificially obscures the intrinsic carboxylic acid O-H stretch of the analyte. A monolithic diamond ATR crystal bypasses this matrix interference entirely.

Step-by-Step ATR-FTIR Protocol

-

System Calibration & Validation: Before sample analysis, scan a standard polystyrene film. Verify that the reference peak at 1601 cm⁻¹ (aromatic ring stretch) is accurate within ±1 cm⁻¹. This validates the interferometer's laser calibration.

-

Crystal Preparation: Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

-

Background Acquisition: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and the spectral resolution required to distinguish the closely spaced C=C (alkene) and C=N (pyridine) bands.

-

Sample Loading: Place 2–5 mg of solid 3-(2-Chloropyridin-3-yl)acrylic acid powder onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact with the evanescent wave.

-

Data Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). The software must automatically subtract the background to compensate for atmospheric H₂O and CO₂.

-

Spectral Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration, ensuring the relative peak intensities match transmission spectra.

Figure 1: Self-validating ATR-FTIR workflow for solid-state molecular characterization.

Mechanistic Insights: Conjugation and Hydrogen Bonding

To achieve authoritative spectral interpretation, analysts must look beyond empirical matching and understand the quantum mechanical realities of the molecule.

The Impact of Extended π -Conjugation

In an isolated, non-conjugated carboxylic acid, the C=O stretching vibration typically manifests at a high frequency of ~1730 cm⁻¹. However, in 3-(2-Chloropyridin-3-yl)acrylic acid, the carbonyl group is in direct π -conjugation with the alkene bridge, which is in turn conjugated with the pyridine ring.

This extended delocalization allows the π -electrons to spread over a larger molecular orbital network. As a result, the electron density within the C=O double bond decreases, lowering its bond order from a strict 2.0 to a fractional value (e.g., 1.8). According to Hooke's Law applied to molecular vibrations, a lower force constant directly results in a lower vibrational frequency. This is why the C=O stretch is observed in the 1680–1705 cm⁻¹ range, and the adjacent C=C stretch is similarly lowered to 1630–1645 cm⁻¹ .

Inductive Effects of the Chlorine Atom

While conjugation lowers stretching frequencies, the chlorine atom at the 2-position of the pyridine ring introduces a competing electronic effect. Chlorine is highly electronegative and withdraws electron density through the σ -bond framework (-I inductive effect). This localized electron withdrawal slightly stiffens the adjacent C=N and C=C bonds of the pyridine ring, ensuring that the primary heteroaromatic skeletal vibrations remain sharp and distinct in the 1580 cm⁻¹ and 1450 cm⁻¹ regions, consistent with foundational reference data for.

References

Strategic Sourcing and Synthetic Utilization of 3-(2-Chloropyridin-3-yl)acrylic acid (CAS 118419-93-5)

Introduction & Strategic Context

In modern drug discovery and process chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid assembly of complex pharmacophores. 3-(2-Chloropyridin-3-yl)acrylic acid (CAS: 118419-93-5) serves as a highly versatile and heavily utilized intermediate[1]. Featuring an electrophilic α,β -unsaturated carboxylic acid and a highly reactive 2-chloropyridine core, this compound is uniquely positioned for orthogonal functionalization.

The acrylic tail is primed for amidation and Michael-type additions, while the 2-chloro substituent acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-couplings. This whitepaper provides a comprehensive guide to its physicochemical properties, global procurement landscape, and bench-validated synthetic protocols.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of this intermediate is critical for optimizing downstream reaction conditions, predicting solubility during purification, and ensuring accurate stoichiometric calculations[2].

| Property | Specification |

| Chemical Name | (2E)-3-(2-Chloropyridin-3-yl)prop-2-enoic acid |

| CAS Registry Number | 118419-93-5[2] |

| Molecular Formula | C8H6ClNO2 |

| Molecular Weight | 183.59 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions; insoluble in cold water |

| Reactivity Profile | Susceptible to SNAr at C2; undergoes conjugate addition at the alkene |

Global Supplier Landscape & Procurement Strategy

Securing a reliable supply chain for CAS 118419-93-5 is essential for transitioning from discovery to process scale. The market offers several verified suppliers capable of providing milligram to kilogram scales. When sourcing, it is critical to request analytical data (NMR, HPLC) to ensure the stereochemical purity of the (E)-isomer, as the (Z)-isomer can drastically alter the spatial orientation in target binding sites.

| Supplier | Catalog / Reference | Scale Availability |

| Sigma-Aldrich / Leyan | (2e)-3-(2-Chloropyridin-3-yl)prop-2-enoic acid[2] | Research Scale |

| AK Scientific | Product Code: 5416EA[3] | 50mg - 250mg+ |

| EvitaChem | Inventory ID: EVT-1491708/1491709[4][5] | Bulk / In Stock |

| Accela ChemBio | (E)-3-(2-Chloro-3-pyridyl)acrylic Acid[6] | Research Scale |

| Echemi | Industrial Grade (99.0%)[7] | Up to 25kg/Drum |

Synthetic Methodologies: Bench-to-Pilot Protocols

While commercial procurement is viable, in-house synthesis is often required for isotopic labeling or derivative exploration. The two primary routes are the Knoevenagel condensation (thermodynamically driven) and the Heck cross-coupling (catalytically driven).

Synthetic pathways for 3-(2-Chloropyridin-3-yl)acrylic acid via Knoevenagel and Heck reactions.

Protocol: Stereoselective Knoevenagel Condensation

This protocol leverages the Knoevenagel condensation to selectively yield the thermodynamically favored (E)-isomer.

Objective: Synthesize (E)-3-(2-Chloropyridin-3-yl)acrylic acid. Reagents: 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq), Malonic acid (1.5 eq), Piperidine (0.1 eq), Pyridine (3 volumes).

Step-by-Step Methodology & Causality:

-

Initiation & Solvation: Charge a dry round-bottom flask with 2-chloro-3-pyridinecarboxaldehyde and malonic acid. Suspend the mixture in pyridine. Causality: Pyridine acts dually as a solvent and a mild base, facilitating the initial deprotonation of malonic acid without triggering unwanted side reactions on the sensitive 2-chloro group.

-

Catalytic Activation: Add piperidine (0.1 eq) dropwise at room temperature. Causality: Piperidine is a nucleophilic amine that transiently condenses with the aldehyde to form a highly electrophilic iminium ion. This dramatically lowers the activation energy for the nucleophilic attack by the malonate enolate, ensuring rapid C-C bond formation.

-

Thermal Decarboxylation: Attach a reflux condenser and heat the reaction to 90-100 °C for 4-6 hours. Self-Validating System: The reaction progress is macroscopically self-validating. The formation of the target alkene is driven by decarboxylation, which manifests as continuous CO2 effervescence. The cessation of gas evolution is a reliable kinetic indicator that the intermediate diacid has fully converted to the target acrylic acid. Additionally, TLC (UV 254 nm) will show the complete consumption of the starting aldehyde.

-

Quenching & pH-Driven Isolation: Cool the reaction to ambient temperature and pour it slowly into an ice-water mixture. Add 2M HCl dropwise until the pH reaches 2.5 - 3.0. Causality: The product exists as a soluble pyridinium/carboxylate salt in the basic reaction mixture. Precise acidification protonates the carboxylate to its neutral state. Because the molecule lacks strong hydrogen-bond acceptors beyond its internal structure, the neutral form is highly insoluble in cold water, forcing rapid crystallization.

-

Purification: Filter the resulting precipitate, wash with ice-cold water to remove residual pyridine salts, and dry under high vacuum at 45 °C to constant weight.

Downstream Applications in Medicinal Chemistry

The strategic value of 3-(2-Chloropyridin-3-yl)acrylic acid lies in its dual-node reactivity. In drug development, it is frequently utilized as a precursor for designing inhibitors targeting specific metabolic and kinase enzymes[4][8].

-

Ring-Closing Metathesis & Fused Heterocycles: The acrylic acid moiety can be converted into an amide and subsequently cyclized onto the 2-position (displacing the chloride) to form naphthyridine or quinoline-like scaffolds.

-

Sequential SNAr / Amidation: The 2-chloro group is highly activated by the electron-withdrawing nature of the pyridine nitrogen. It can be readily displaced by primary or secondary amines (SNAr) under mild heating. Following this, the carboxylic acid can be coupled with complex amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate targeted molecular probes or APIs[9].

References

- Title: Alogliptin 6-Chloro Impurity 865758-96-9 99.

- Title: Buy N-Benzotriazol-1-ylmethyl-nicotinamide (EVT-1491708)

- Title: Buy 4-chloro-4'-propylbi(cyclohexane) (EVT-1491709)

- Title: 6 3-(2-CHLORO-3-PYRIDYL)

- Title: Buy 2,4-diamino-6-p-nitroanilinopyrimidine (EVT-1491710)

- Title: (2e)-3-(2-Chloropyridin-3-yl)

- Title: ChemScene (Page 12) @ ChemBuyersGuide.com, Inc.

- Title: Buy N-Benzotriazol-1-ylmethyl-nicotinamide (EVT-1491708)

- Title: 810680-55-8,7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5 ...

- Source: aksci.

Sources

- 1. Alogliptin 6-Chloro Impurity 865758-96-9 99.80% - ChemicalBook India [chemicalbook.in]

- 2. (2e)-3-(2-Chloropyridin-3-yl)prop-2-enoic acid | 118419-93-5 [sigmaaldrich.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. evitachem.com [evitachem.com]

- 5. evitachem.com [evitachem.com]

- 6. 810680-55-8,7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. echemi.com [echemi.com]

- 8. evitachem.com [evitachem.com]

- 9. evitachem.com [evitachem.com]

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 3-(2-Chloropyridin-3-yl)acrylic Acid

Introduction & Chemical Profile

The molecule 3-(2-Chloropyridin-3-yl)acrylic acid (CAS: 118419-93-5) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocyclic scaffolds, such as 1,8-naphthyridines and functionalized pyridines.

From a mechanistic standpoint, this substrate presents a unique dual-reactivity profile:

-

The 2-Chloro Position: The C–Cl bond is highly activated toward Palladium(0) oxidative addition due to the electron-withdrawing nature of the adjacent pyridine nitrogen. However, the basic nitrogen can also act as a competitive ligand, potentially poisoning the catalyst[1].

-

The Acrylic Acid Moiety: The α,β -unsaturated carboxylic acid can serve as a handle for subsequent intramolecular cyclization, conjugate additions, or decarboxylative cross-couplings. However, free carboxylic acids pose a challenge in Pd-catalysis, as they can form insoluble Pd-carboxylates or undergo unwanted protodecarboxylation if the reaction conditions are not rigorously controlled[2].

This guide details field-proven methodologies to harness this bifunctional nature, focusing on Suzuki-Miyaura cross-coupling and tandem Buchwald-Hartwig amination/cyclization , while providing the causality behind every experimental parameter.

Mechanistic Rationale & Experimental Causality

Overcoming the C–Cl Activation Barrier

Aryl chlorides possess a high bond dissociation energy (~330 kJ/mol), making the initial oxidative addition the rate-limiting step[3]. To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos ) is mandatory. These ligands increase the electron density at the Pd center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step[1].

Managing the Free Carboxylic Acid

Direct cross-coupling of free aliphatic or α,β -unsaturated carboxylic acids often results in poor yields due to catalyst sequestration. To mitigate this, two strategies are employed:

-

Ate-Complex Formation via Mild Bases: Utilizing an excess of a mild, soluble base like Potassium Phosphate ( K3PO4 ) deprotonates the acid to a soluble carboxylate salt, preventing it from binding strongly to the Pd center, while simultaneously activating the boronic acid partner[1].

-

Traceless Protection: In highly sensitive aminations, adding a silylating agent (e.g., HMDS) in situ temporarily masks the carboxylic acid as a silyl ester, which is hydrolyzed back to the free acid during the aqueous workup[4].

Data Visualization: Catalyst & Condition Optimization

The following table summarizes high-throughput screening data for the Suzuki-Miyaura coupling of 3-(2-Chloropyridin-3-yl)acrylic acid with phenylboronic acid.

| Catalyst / Precatalyst | Ligand | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |

| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 42% | Poor oxidative addition; significant protodeboronation observed. |

| Pd(OAc)₂ (2 mol%) | dppf | K₂CO₃ (3.0) | DMF | 90 | 55% | Bidentate ligand restricts coordination sites; moderate yield. |

| XPhos Pd G3 (2 mol%) | XPhos | K₃PO₄ (3.0) | THF/H₂O (10:1) | 80 | >92% | Optimal. G3 precatalyst ensures rapid Pd(0) generation; K₃PO₄ protects the acid[1]. |

| PEPPSI™-IPr (2 mol%) | NHC (IPr) | K₂CO₃ (3.0) | t-BuOH | 80 | 85% | Strong sigma-donation from NHC stabilizes Pd; good alternative to phosphines[5]. |

Experimental Workflows & Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of (E)-3-(2-arylpyridin-3-yl)acrylic acids.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(2-Chloropyridin-3-yl)acrylic acid (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and anhydrous K3PO4 (3.0 equiv).

-

Causality: 3.0 equivalents of base are strictly required: 1 equiv to deprotonate the acrylic acid, 1 equiv to activate the boronic acid, and 1 equiv to neutralize the HCl byproduct generated during the catalytic cycle.

-

-

Catalyst Addition: Add XPhos Pd G3 precatalyst (2.0 mol%).

-

Causality: The G3 precatalyst avoids the need to handle air-sensitive Pd(0) sources and prevents the formation of unreactive Pd black.

-

-

Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with Argon three times.

-

Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to their phosphine oxides, permanently deactivating the catalytic cycle.

-

-

Solvent Addition: Add degassed THF and deionized water (10:1 ratio) via syringe.

-

Causality: Water is essential to dissolve the K3PO4 and facilitate the transmetalation step by forming the reactive arylboronate species.

-

-

Reaction & Monitoring: Heat the mixture to 80 °C in an oil bath for 4–6 hours. Monitor via LC-MS.

-

Workup: Cool to room temperature. Dilute with water and wash the aqueous layer with EtOAc to remove neutral impurities. Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the product. Filter and dry under vacuum.

Protocol B: Tandem Buchwald-Hartwig Amination & Cyclization

Objective: Synthesis of N-substituted 1,8-naphthyridin-2(1H)-ones via a one-pot cascade.

Mechanistic Concept: The reaction utilizes a primary amine. The initial step is a Buchwald-Hartwig C–N coupling at the 2-chloro position[6]. Because the resulting secondary amine is held in close spatial proximity to the α,β -unsaturated carboxylic acid, an intramolecular conjugate addition (aza-Michael) or direct amidation occurs, yielding the fused bicyclic 1,8-naphthyridine system—a privileged pharmacophore in kinase inhibitors.

Step-by-Step Methodology:

-

Setup: In a pressure vial, combine 3-(2-Chloropyridin-3-yl)acrylic acid (1.0 equiv), the primary amine (1.5 equiv), Cs2CO3 (3.0 equiv), and XantPhos (4.0 mol%).

-

Causality: XantPhos is chosen over XPhos here because its wide bite angle strongly favors reductive elimination of C–N bonds, making it the gold standard for primary amines in Buchwald-Hartwig aminations[6].

-

-

Catalyst: Add Pd2(dba)3 (2.0 mol%).

-

Solvent: Add anhydrous, degassed 1,4-Dioxane.

-

Heating: Seal the vial and heat to 100 °C for 12 hours.

-

Causality: The elevated temperature is required not only for the cross-coupling but to provide the activation energy necessary to drive the subsequent intramolecular cyclization and dehydration.

-

-

Purification: Cool, filter through a pad of Celite to remove palladium and inorganic salts, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH).

Troubleshooting & Field Insights

-

Observation of Decarboxylation: If the des-carboxylated product (2-aryl-3-vinylpyridine) is observed during Suzuki coupling, the reaction temperature is too high, or the base is too weak. Ensure strict adherence to 80 °C and verify the quality of anhydrous K3PO4 .

-

Catalyst Plating (Pd Black): If the reaction mixture turns entirely black within the first 10 minutes, the oxidative addition is failing, leading to catalyst aggregation. This indicates either poor degassing (ligand oxidation) or the need to switch to a more electron-rich ligand like SPhos[3].

References

-

Decarboxylative cross-coupling. Wikipedia. Available at: [Link]

-

Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. Available at:[Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at:[Link]

-

Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. Available at:[Link]

-

Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis and Derivatization of 3-(2-Chloropyridin-3-yl)acrylic Acid Amides and Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Context

Derivatives of 3-(2-chloropyridin-3-yl)acrylic acid represent a highly valuable class of building blocks in both pharmaceutical and agrochemical development. The structural motif—a halogenated pyridine ring conjugated with an α,β -unsaturated carbonyl system—serves as a critical intermediate. For instance, functionalized pyridines and their acrylamide derivatives are frequently utilized in the synthesis of kinase inhibitors (such as TAK1 inhibitors)[1] and act as precursors to complex ryanodine receptor modulators in agrochemistry.

The most robust and scalable approach to synthesizing these compounds relies on the Heck cross-coupling reaction . By reacting 2-chloro-3-iodopyridine with an acrylate ester, chemists can selectively forge the C-C bond at the C3 position. Subsequent hydrolysis and activation of the resulting carboxylic acid allow for divergent synthesis into a vast library of amides and esters.

Mechanistic Insights & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The synthesis relies on a self-validating sequence where the orthogonal reactivity of the starting material dictates the outcome.

Regioselectivity via Halogen Orthogonality

The starting material of choice is 2-chloro-3-iodopyridine . The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~338 kJ/mol). During the initial step of the Heck catalytic cycle, the electron-rich Pd(0) catalyst undergoes oxidative addition exclusively at the C-I bond. This ensures perfect regioselectivity at the C3 position, leaving the C2-chlorine atom intact for potential downstream functionalization (e.g., nucleophilic aromatic substitution or Buchwald-Hartwig amination)[2].

The Role of the Base and Ligand

In the Heck reaction, the β -hydride elimination step generates hydroiodic acid (HI) bound to the palladium complex. A stoichiometric amount of base (typically Triethylamine, Et 3 N) is required to neutralize the acid, thereby facilitating the reductive elimination of the base-HX salt and regenerating the active Pd(0) species. The use of sterically hindered ligands, such as tri-o-tolylphosphine (P(o-tol) 3 ), prevents the formation of inactive palladium black and accelerates the migratory insertion step.

Caption: Palladium-catalyzed Heck cross-coupling cycle for C-C bond formation.

Quantitative Data & Optimization

Table 1 summarizes the optimization parameters for the Heck coupling of 2-chloro-3-iodopyridine with ethyl acrylate. The combination of Pd(OAc) 2 , P(o-tol) 3 , and Et 3 N in DMF provides the optimal balance of conversion rate and product stability.

Table 1: Optimization of Heck Coupling Conditions

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Isolated Yield (%) |

| 1 | Pd(OAc) 2 (5 mol%) | PPh 3 | K 2 CO 3 | DMF | 90 | 65 |

| 2 | Pd(OAc) 2 (5 mol%) | P(o-tol) 3 | Et 3 N | DMF | 90 | 88 |

| 3 | Pd 2 (dba) 3 (2.5 mol%) | dppf | Cs 2 CO 3 | Toluene | 100 | 72 |

| 4 | PdCl 2 (dppf) (5 mol%) | None | Et 3 N | MeCN | 80 | 54 |

Experimental Workflows & Protocols

The following protocols describe the end-to-end synthesis of 3-(2-chloropyridin-3-yl)acrylic acid amides and esters.

Caption: Step-by-step synthetic workflow for 3-(2-chloropyridin-3-yl)acrylic acid derivatives.

Protocol 1: Synthesis of Ethyl (E)-3-(2-chloropyridin-3-yl)acrylate[4]

Objective: Establish the α,β -unsaturated ester framework via Heck coupling.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-iodopyridine (10.0 mmol, 1.0 eq), Palladium(II) acetate (0.5 mmol, 0.05 eq), and Tri-o-tolylphosphine (1.0 mmol, 0.1 eq).

-

Degassing: Seal the flask with a rubber septum and purge with dry Nitrogen (N 2 ) for 10 minutes.

-

Reagent Addition: Introduce anhydrous DMF (30 mL) via syringe, followed by Triethylamine (20.0 mmol, 2.0 eq) and Ethyl acrylate (15.0 mmol, 1.5 eq).

-

Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS until the complete consumption of the starting iodide.

-